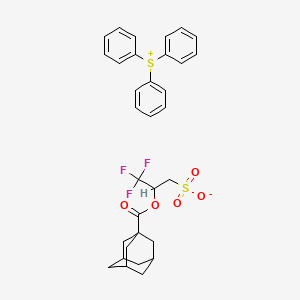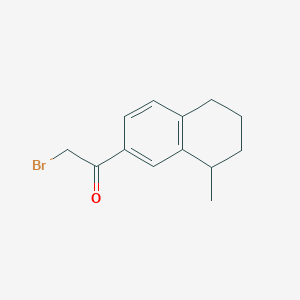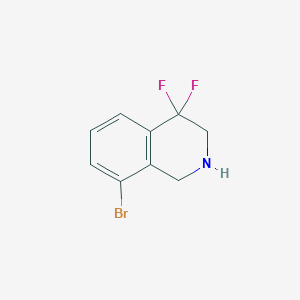
8-Bromo-4,4-difluoro-2,3-dihydro-1H-isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-4,4-difluoro-2,3-dihydro-1H-isoquinoline is a heterocyclic compound that features a bromine atom and two fluorine atoms attached to an isoquinoline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4,4-difluoro-2,3-dihydro-1H-isoquinoline typically involves the bromination and fluorination of an isoquinoline precursor. The reaction conditions often require the use of bromine or bromine-containing reagents and fluorinating agents under controlled temperatures and pressures to ensure the selective introduction of bromine and fluorine atoms .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced chemical reactors and purification systems to achieve high yields and purity. The specific methods and conditions can vary depending on the desired scale and application .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Bromo-4,4-difluoro-2,3-dihydro-1H-isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized isoquinolines .
Wissenschaftliche Forschungsanwendungen
8-Bromo-4,4-difluoro-2,3-dihydro-1H-isoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism by which 8-Bromo-4,4-difluoro-2,3-dihydro-1H-isoquinoline exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular processes, and modulating biochemical pathways. The exact mechanisms can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- 8-Bromo-6-nitro-3,4-dihydro-1H-quinolin-2-one
- 6,8-Difluoro-3,4-dihydro-1H-2-naphthalenone
- 5-Bromo-3,3-difluoro-2,3-dihydro-1H-indole
Uniqueness: 8-Bromo-4,4-difluoro-2,3-dihydro-1H-isoquinoline is unique due to its specific combination of bromine and fluorine atoms on the isoquinoline core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C9H8BrF2N |
|---|---|
Molekulargewicht |
248.07 g/mol |
IUPAC-Name |
8-bromo-4,4-difluoro-2,3-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C9H8BrF2N/c10-8-3-1-2-7-6(8)4-13-5-9(7,11)12/h1-3,13H,4-5H2 |
InChI-Schlüssel |
RZXJPPCVWNDRMX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CC=C2Br)C(CN1)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


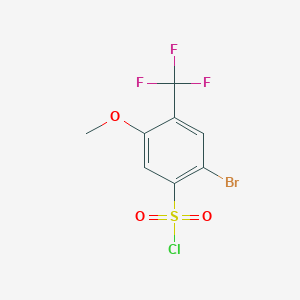
![Ethyl 2-[1-(methylamino)cyclopropyl]acetate hydrochloride](/img/structure/B13898351.png)
![7-Benzyl-4,7-diazaspiro[2.5]octane dihydrochloride](/img/structure/B13898355.png)
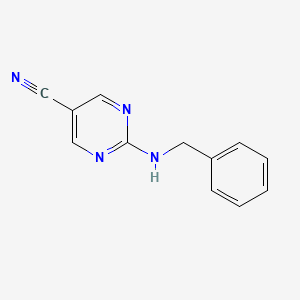
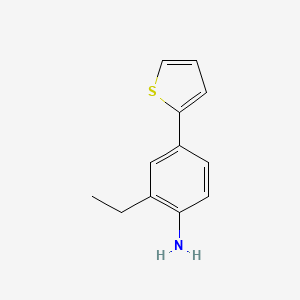

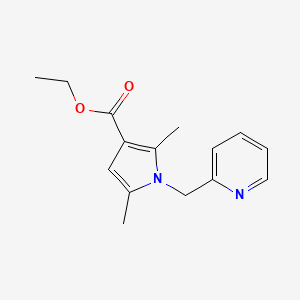
![Methyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoate](/img/structure/B13898386.png)
![3-{8-bromo-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}piperidine-2,6-dione](/img/structure/B13898389.png)

